Product packaging for Butyl[(5-methylfuran-2-yl)methyl]amine(Cat. No.:CAS No. 130539-97-8)

Butyl[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B3097236
CAS No.: 130539-97-8
M. Wt: 167.25 g/mol
InChI Key: PUFZNUWUSWSNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl[(5-methylfuran-2-yl)methyl]amine (CAS 130539-97-8) is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This amine is classified as a furan derivative, a class of compounds recognized as valuable building blocks derived from lignocellulosic biomass, serving as a sustainable alternative to fossil fuel-based chemicals . As a versatile heterocyclic building block, it is primarily used in chemical synthesis and research applications. Its structure makes it a key intermediate for developing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, where furfurylamine derivatives are known to be essential . Furthermore, related structural analogs are investigated for their potential as chemosensors for metal ion recognition . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B3097236 Butyl[(5-methylfuran-2-yl)methyl]amine CAS No. 130539-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFZNUWUSWSNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butyl 5 Methylfuran 2 Yl Methyl Amine and Its Structural Analogues

Reductive Amination Strategies for 5-Methylfuran-2-carbaldehyde Derivatives

Reductive amination of 5-methylfuran-2-carbaldehyde with butylamine (B146782) is a direct and atom-economical approach to synthesize the target compound. This transformation involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The success of this strategy hinges on the catalyst system and reaction conditions, which must favor the formation and reduction of the imine over competing side reactions, such as the hydrogenation of the aldehyde to an alcohol or the saturation of the furan (B31954) ring.

Catalyst Systems for Selective Reductive Amination (e.g., Palladium-based, Nickel-based, Copper-based Heterogeneous Catalysts)

A variety of heterogeneous catalysts have been investigated for the reductive amination of furanic aldehydes, demonstrating high efficacy and selectivity.

Palladium-based Catalysts: Supported palladium nanoparticles are highly effective for producing secondary amines from furanic aldehydes. nih.govresearchgate.netmdpi.com For instance, Pd/C has been successfully used in the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with various amines. The selectivity of these catalysts is influenced by the Pd crystal size and the nature of the support material. nih.govresearchgate.netmdpi.com

Nickel-based Catalysts: Non-noble metal catalysts, particularly those based on nickel, offer a cost-effective alternative. Raney Ni and supported nickel catalysts (e.g., Ni/SBA-15) have shown high yields in the reductive amination of furfural (B47365) and its derivatives. nih.gov For example, a Ni/SBA-15 catalyst achieved approximately 90% yield of 5-hydroxymethylfurfurylamine from HMF and ammonia (B1221849), outperforming several noble metal catalysts. nih.gov A patent from as early as 1939 describes the use of a nickel catalyst for the preparation of N-furfuryl n-butyl amine by hydrogenating a mixture of furfural and n-butyl amine.

Copper-based Catalysts: Copper-based catalysts are particularly noted for their ability to selectively hydrogenate C=N bonds over C=C bonds. nih.gov A copper-aluminum mixed oxide catalyst (CuAlOₓ), derived from a layered double hydroxide, has been effectively used for the hydrogenation of pre-formed imines from furanic aldehydes and primary amines in a flow reactor, achieving yields up to 97%. nih.govnih.gov

The following table summarizes the performance of various catalyst systems in the reductive amination of furan derivatives, which are structural analogues of 5-methylfuran-2-carbaldehyde.

Catalyst SystemFuran SubstrateAmineProductYield (%)Reference
Ru/ZrO₂5-methylfurfural (B50972)aq. NH₃5-methylfurfurylamine (B76237)61 nih.gov
Ni₆AlOₓFurfuralaq. NH₃Furfurylamine (B118560)90 nih.gov
Ni/SBA-155-hydroxymethylfurfuralNH₃5-hydroxymethylfurfurylamine~90 nih.gov
CuAlOₓ5-hydroxymethylfurfuralAniline (B41778)N-phenyl-5-(hydroxymethyl)furfurylamine97 nih.govnih.gov
Rh/Al₂O₃Furfuralaq. NH₃Furfurylamine~92
Raney Co5-hydroxymethylfurfuralNH₃5-hydroxymethylfurfurylamine99.5 nih.gov

One-Pot and Multicomponent Reaction Approaches

One-pot syntheses, where the aldehyde, amine, and a hydrogen source are combined in a single reactor, are highly efficient. nih.govresearchgate.netmdpi.com These methods avoid the isolation of the intermediate imine, thereby reducing waste and simplifying the procedure. For example, the direct reductive amination of HMF with various amines has been achieved with excellent activity and selectivity using supported Pd nanoparticles. researchgate.netmdpi.com

A two-step, one-pot procedure has also been developed, which involves the non-catalytic condensation of the furanic aldehyde with a primary amine, followed by the catalytic hydrogenation of the resulting imine in a flow reactor. nih.gov This approach, utilizing a CuAlOₓ catalyst, allows for the synthesis of a range of N-substituted furfurylamines in high yields without the need to isolate the imine intermediate. nih.gov

Optimization of Reaction Conditions and Solvent Effects for Butyl Amine Incorporation

The successful incorporation of a butyl group via reductive amination requires careful optimization of reaction parameters to maximize the yield of the desired secondary amine and minimize side products.

Temperature and Pressure: The reaction temperature must be controlled to prevent the hydrogenation of the furan ring, which can occur at higher temperatures (e.g., above 110-120°C). Hydrogen pressure is another critical parameter; pressures typically range from atmospheric to several bars, depending on the catalyst's activity. nih.govnih.gov

Solvent: The choice of solvent can significantly impact the reaction. Methanol (B129727) is often used as it facilitates the formation of the imine intermediate. nih.gov However, studies have shown that other solvents like ethanol (B145695) or water can also be employed. For instance, the use of ethanol instead of methanol in the condensation of HMF with aniline led to a decrease in the imine yield. researchgate.net The use of aqueous ammonia has also been demonstrated as an environmentally friendly approach for the synthesis of primary furfurylamines. nih.gov

Reactant Ratio: The molar ratio of the amine to the aldehyde is crucial. An excess of the amine can drive the equilibrium towards imine formation. In the synthesis of primary amines using ammonia, the ammonia-to-aldehyde ratio plays a pivotal role in determining the product distribution, with excess ammonia helping to suppress the formation of secondary and tertiary amines.

Sequential Functionalization Approaches for [(5-Methylfuran-2-yl)methyl]amine Precursors

An alternative to direct reductive amination is a two-step sequential approach. This involves first synthesizing the primary amine, 5-methylfurfurylamine, which is then alkylated with a butyl group in a separate step.

Synthesis of Furfurylamine and 5-Methylfurfurylamine Intermediates

The primary amine precursor, 5-methylfurfurylamine, can be synthesized via the reductive amination of 5-methylfuran-2-carbaldehyde using ammonia. This reaction is analogous to the well-established synthesis of furfurylamine from furfural. Various catalytic systems have proven effective for this transformation. For example, a Ru/ZrO₂ catalyst has been used for the reductive amination of 5-methylfurfural with aqueous ammonia, affording 5-methylfurfurylamine with a 61% yield. nih.gov Similarly, catalysts like Raney Ni and Rh/Al₂O₃ are highly efficient for the synthesis of furfurylamine from furfural and ammonia, achieving yields well over 90%. sandermanpub.net

Alkylation Reactions for Butyl Group Introduction

The introduction of the butyl group onto the primary amine precursor, 5-methylfurfurylamine, is typically achieved through N-alkylation with a suitable alkylating agent, such as butyl bromide or butyl iodide. This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A significant challenge in this step is controlling the degree of alkylation. Primary amines can be easily overalkylated to form tertiary amines or even quaternary ammonium (B1175870) salts because the secondary amine product is often more nucleophilic than the starting primary amine.

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This includes using a specific stoichiometry of the reactants, choosing an appropriate solvent (e.g., polar aprotic solvents like DMF or THF), and selecting a suitable base (e.g., K₂CO₃, NaH, or non-nucleophilic organic bases). The reaction temperature is also kept moderate to control reactivity.

Formation and Transformation of Schiff Base Intermediates

The formation of a Schiff base intermediate is a pivotal step in the synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine. This is typically achieved through the condensation reaction of 5-methylfurfural with n-butylamine. The subsequent transformation of this imine intermediate, primarily through reduction, yields the target secondary amine. This two-step process, often carried out in a one-pot fashion, is known as reductive amination.

Catalytic Systems for the Reductive Amination of Furan Aldehydes

Catalyst SystemSubstrateAmineReaction ConditionsYield (%)Reference
Ni₆AlOₓ5-Hydroxymethylfurfuraln-Butylamine100 °C, 6 h, 3 bar H₂>80 nih.gov
Raney Ni5-HydroxymethylfurfuralAmmonia160 °C, 12 h82.3 nih.gov
Graphene-Co-shelled NanoparticlesFurfuralAmmonia90 °C, 2 h, 2 MPa H₂High rsc.org
Ni/SiO₂-NiSi-TFurfuralAmmonia90 °C, NH₃/FAL ratio of 2.494.2 rsc.org

This table is interactive. Click on the headers to sort the data.

Research has demonstrated the efficacy of various heterogeneous catalysts in the reductive amination of furanic aldehydes. For instance, a Ni₆AlOₓ catalyst has been successfully employed for the reductive amination of 5-hydroxymethylfurfural with a range of primary and secondary amines, including n-butylamine, affording the corresponding secondary and tertiary amines in good yields (76–88%). nih.gov The reaction of 5-hydroxymethylfurfural with n-butylamine specifically yielded the desired secondary amine at over 80% under optimized conditions. nih.gov

Similarly, studies on the reductive amination of furfural to furfurylamine have highlighted the effectiveness of nickel-based catalysts. For example, a system utilizing nickel phyllosilicate precursors (pimelite and pecoraite) achieved a high furfurylamine yield of 94.2% by carefully controlling the reaction parameters, which in turn suppressed the formation of side-products. rsc.org The synergistic effect between metal and acid sites on the catalyst was found to be crucial for the efficient adsorption and activation of the imine intermediate. rsc.org Furthermore, innovative catalysts like graphene-co-shelled cobalt nanoparticles have been developed for the reductive amination of furfural, demonstrating high selectivity and the potential for catalyst recycling. rsc.org

Novel Ring Construction Methods Incorporating the Furan Moiety

The furan ring present in this compound serves as a versatile scaffold for the construction of more complex heterocyclic systems. Advanced synthetic methodologies have been developed to utilize the furan moiety and the amine functionality to build hybrid and polycyclic structures.

The inherent reactivity of the furan ring and the nucleophilicity of the amine group in this compound and its analogues can be exploited to construct novel heterocyclic systems. Intramolecular cyclization reactions are a prominent strategy in this regard. For instance, pyridone-substituted furan-2(5H)-ones have been synthesized and subsequently cyclized to afford novel furo[3,4-f]isoquinolines in moderate to high yields. researchgate.net This demonstrates the potential of leveraging the furan core to build fused heterocyclic systems.

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules containing both furan and amine functionalities. A bioinspired one-pot furan-thiol-amine multicomponent reaction has been developed to generate N-pyrrole heterocycles. bohrium.com This reaction proceeds through the oxidation of furan to a butenedialdehyde (BDA) intermediate, which then selectively reacts with a thiol and an amine. bohrium.com While not a direct cyclization of a pre-formed furan-amine, this methodology highlights the utility of the furan ring as a precursor to linear intermediates that can readily cyclize to form new heterocyclic rings incorporating an amine.

The furan ring is a competent diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reactivity can be harnessed to construct furan-bridged polycyclic systems from this compound derivatives. The amine functionality can be tethered to a dienophile, facilitating an intramolecular Diels-Alder reaction with the furan (IMDAF) ring. This strategy has been successfully employed to create complex molecular architectures.

An example of this approach involves the reaction of a furan ring with a tethered amine which first reacts with maleic anhydride (B1165640) to form an amide, connecting the diene (furan) and the dienophile (maleimide). youtube.com The subsequent intramolecular Diels-Alder reaction proceeds to form a polycyclic system. youtube.com While the reactivity of furan in Diels-Alder reactions can be modest, tethering the dienophile increases the effective molarity and drives the reaction forward. youtube.com

The stereochemical outcome of these cycloaddition reactions is of significant interest. While the endo product is often favored in intermolecular Diels-Alder reactions, conformational constraints in intramolecular setups can lead to the preferential formation of the exo product. youtube.com

Examples of Cycloaddition Reactions Involving Furans

Reaction TypeDieneDienophileProduct TypeReference
[4+2] CycloadditionFuranMaleimide (B117702)Oxanorbornene nih.gov
[4+2] CycloadditionFuran-fused cyclobutanoneImineFuran-fused lactam nih.gov
[8+2] CycloadditionDienylfuranAcetylenic esterFuran-bridged 10-membered ring nih.gov
[4+2] IntramolecularFuran tethered to amine/maleimideTethered maleimideFuran-bridged polycyclic imide youtube.com

This table is interactive. Click on the headers to sort the data.

Furthermore, furan-fused cyclobutanones have been utilized as C4 synthons in rhodium-catalyzed enantioselective [4+2]-cycloadditions with imines to produce furan-fused lactams. nih.gov This demonstrates a novel approach to constructing polycyclic systems where the furan ring is fused to a newly formed heterocyclic ring.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste and energy consumption.

The synthesis of the target compound often starts from 5-methylfurfural, which can be derived from biomass, positioning it as a renewable building block. The development of catalytic reductive amination processes aligns with green chemistry principles by offering an atom-efficient route to amines with water as the primary byproduct. rsc.org

Recent advancements have focused on developing highly efficient and recyclable heterogeneous catalysts to replace traditional stoichiometric reagents. The use of earth-abundant metals, such as cobalt, in catalysts like graphene-co-shelled cobalt nanoparticles, presents a more sustainable alternative to precious metal catalysts. rsc.org These catalysts have shown excellent activity and can be magnetically recovered and reused multiple times without a significant loss of performance. rsc.org

Electrochemical reductive amination is another promising green approach, utilizing water as the hydrogen source and avoiding the need for chemical reducing agents. rsc.org This method has been successfully applied to the reductive amination of furfural-based intermediates. rsc.org

Biocatalysis offers a highly selective and environmentally friendly route to furan-based amines. Transaminases have been identified and engineered for the amination of biobased furanaldehydes with high activity and broad substrate specificity. nih.gov Enzymatic cascade processes have been developed for the one-pot synthesis of diamines from 5-hydroxymethylfurfural, demonstrating the potential of biocatalysis for the sustainable production of these valuable compounds. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from lignocellulosic biomass, is being explored as a replacement for traditional petroleum-based solvents. mdpi.com Research into safer, bio-derivable organic solvents for enzymatic polymerizations of furan-based monomers further underscores the commitment to developing sustainable synthetic pathways. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of Butyl 5 Methylfuran 2 Yl Methyl Amine

Amine Group Reactivity and Transformations

The secondary amine in Butyl[(5-methylfuran-2-yl)methyl]amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. These characteristics are central to its reactivity.

Nucleophilic Substitution Reactions and Derivative Formation

As a potent nucleophile, the secondary amine readily participates in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. The reaction proceeds via an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process leads to the formation of a tertiary amine, specifically a quaternary ammonium (B1175870) salt intermediate, which is then deprotonated to yield the final product. For instance, reaction with an alkyl halide (R-X) would yield N-alkyl-N-butyl-(5-methylfuran-2-yl)methylamine.

The reaction is a stepwise process. The initial reaction forms a tertiary ammonium salt. If excess amine is present, it can act as a base to deprotonate the salt, yielding the neutral tertiary amine. However, the newly formed tertiary amine can also react further with the alkyl halide to form a quaternary ammonium salt, leading to a mixture of products if reaction conditions are not carefully controlled.

Table 1: Representative Nucleophilic Substitution Reactions

Reactant Product Reaction Type
Methyl Iodide (CH₃I) Butyl(methyl)[(5-methylfuran-2-yl)methyl]amine SN2 Alkylation
Ethyl Bromide (CH₃CH₂Br) Butyl(ethyl)[(5-methylfuran-2-yl)methyl]amine SN2 Alkylation

This is an interactive data table. Click on the headers to sort.

Acylation and Other Functional Group Interconversions

The nucleophilic nitrogen can also attack acylating agents like acyl chlorides or acid anhydrides. This reaction, known as acylation, is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable N,N-disubstituted amide. This transformation is a common method for the synthesis of amides from secondary amines and is generally a high-yield reaction.

This functional group interconversion is significant as it changes the electronic properties of the nitrogen atom. The resulting amide is substantially less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Reduction Pathways and Products

The synthesis of this compound itself is typically achieved via the reductive amination of 5-methylfurfural (B50972) with butylamine (B146782). This process involves the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Nickel, Palladium, Platinum) or hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Further reduction of this compound under more forcing hydrogenation conditions (e.g., high pressure of H₂, catalysts like Rhodium or Ruthenium) can lead to the saturation of the furan (B31954) ring. This would result in the formation of Butyl[(5-methyltetrahydrofuran-2-yl)methyl]amine. Cleavage of the C-N bond (N-dealkylation) is also a possible side reaction under certain catalytic conditions, which could yield butylamine and 2,5-dimethylfuran (B142691) after subsequent reactions.

Basicity and Protonation Equilibria

Like other secondary aliphatic amines, this compound is a weak base. The lone pair on the nitrogen atom can accept a proton from an acid, forming a butyl[(5-methylfuran-2-yl)methyl]ammonium ion. The basicity is influenced by the electron-donating nature of the two alkyl substituents (butyl and 5-methylfurfuryl group), which increase the electron density on the nitrogen, making it more basic than a primary amine.

The equilibrium for this protonation lies in the formation of the conjugate acid in the presence of a strong acid. The pKa of the conjugate acid of a typical secondary amine is around 10-11. The protonation primarily occurs at the nitrogen atom, as it is the most basic site in the molecule under standard conditions. Protonation of the furan ring's oxygen is less favorable.

5-Methylfuran Ring System Reactivity

The 5-methylfuran ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The reactivity is significantly greater than that of benzene. The existing substituents—a methyl group at the 5-position and a butylaminomethyl group at the 2-position—are both activating and direct incoming electrophiles.

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The oxygen atom's lone pairs and the alkyl groups donate electron density into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction.

Both the methyl group and the butylaminomethyl group are ortho-, para-directing. In a 2,5-disubstituted furan, the available positions for substitution are the 3- and 4-positions. The butylaminomethyl group at position 2 will direct incoming electrophiles to the 3-position, while the methyl group at position 5 will direct to the 4-position. Therefore, a mixture of 3- and 4-substituted products is expected. The precise ratio would depend on the steric bulk of the electrophile and the specific reaction conditions.

A key consideration in EAS reactions on this molecule is the basicity of the amine. In the presence of strong Lewis or Brønsted acids, which are often required as catalysts for EAS, the amine nitrogen will be protonated. The resulting ammonium group is a strongly deactivating, meta-directing group. This would significantly reduce the reactivity of the furan ring towards electrophilic attack. Therefore, conditions for EAS must be chosen carefully, often using milder reagents or protecting the amine group prior to the reaction. For example, Friedel-Crafts acylation, which typically uses a strong Lewis acid like AlCl₃, would likely lead to complexation or protonation of the amine, inhibiting the reaction on the furan ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Bromination Br₂ 3-Bromo- and 4-bromo derivatives
Nitration HNO₃/H₂SO₄ 3-Nitro- and 4-nitro derivatives (potential for ring opening)

This is an interactive data table. Click on the headers to sort.

Oxidation Reactions of the Furan Ring and Side Chains

The furan ring in this compound is sensitive to various oxidizing agents. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions, potentially leading to ring-opened products or functionalization of the side chains.

Ring Oxidation: The oxidation of furan derivatives often proceeds via highly reactive intermediates. For instance, oxidation with reagents like singlet oxygen or peroxy acids can lead to the formation of an endoperoxide intermediate. nih.gov This unstable bicyclic peroxide can then undergo further transformations. In the context of other substituted furans, oxidation by hydroxyl (OH) radicals, a process relevant in atmospheric chemistry, can lead to the formation of ring-opened products such as unsaturated dicarbonyls and other secondary organic aerosols. researchgate.net For this compound, such oxidative pathways would likely cleave the furan ring to yield complex dicarbonyl compounds, with the integrity of the butylamino side chain also being at risk depending on the reaction's severity.

Side-Chain Oxidation: The aminomethyl side chain is also a potential site for oxidation. Strong oxidizing agents could potentially oxidize the secondary amine to a corresponding hydroxylamine (B1172632) or nitrone, or even lead to cleavage of the C-N bond. The benzylic-like position of the methylene (B1212753) group (adjacent to the furan ring) could also be susceptible to oxidation, potentially forming a carbonyl group.

The table below summarizes potential oxidation products based on known reactivity of furan and amine moieties.

Oxidizing AgentPotential Reaction SiteProbable Product Class
Singlet Oxygen (¹O₂)Furan RingEndoperoxide, leading to 1,4-dicarbonyls
Peroxy Acids (e.g., m-CPBA)Furan RingEpoxide, leading to ring-opened products
Ozone (O₃)Furan RingOzonide, leading to cleavage products
Hydroxyl Radicals (•OH)Furan Ring & Side ChainsRing-opened dicarbonyls, side-chain degradation products
Potassium Permanganate (KMnO₄)Side ChainsOxidation of amine and/or methylene bridge

Ring Opening Reactions and Hydrolysis Pathways

The furan ring, despite its aromatic character, is susceptible to ring-opening under acidic conditions. This reactivity is a key feature of furan chemistry.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the furan ring of this compound can undergo hydrolysis. Research on similar 5-methylfuran-2-yl derivatives has shown that this process leads to a clean and complete conversion to a 2,5-dioxopentanyl compound via a retro-Paal-Knorr reaction. nih.govresearchgate.net The reaction is initiated by protonation of the furan oxygen or a ring carbon, followed by nucleophilic attack by water. The presence of the electron-donating methyl group at the 5-position is reported to stabilize a carbocation intermediate, facilitating this hydrolysis pathway. nih.govresearchgate.net For this compound, this reaction would yield a γ-diketone, specifically N-butyl-N-(4-oxohexan-1-yl)amine.

This transformation is significant as it converts the aromatic heterocyclic structure into an aliphatic linear chain containing two carbonyl groups. This reaction pathway is a convenient method for generating stable 2,5-dione structures from furan precursors under acidic conditions. nih.gov

Hydrogenation of the Furan Ring

The furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) ring through catalytic hydrogenation. The selectivity of this process—favoring either ring saturation or hydrogenolysis (ring opening)—is highly dependent on the choice of catalyst and reaction conditions. researchgate.net

Selective Ring Saturation: For the selective hydrogenation of the furan ring in this compound to yield Butyl[(5-methyltetrahydrofuran-2-yl)methyl]amine, palladium-based catalysts are often highly effective. Studies on the hydrogenation of 2-methylfuran (B129897) have demonstrated that a Pd/C catalyst can be highly selective for ring saturation to 2-methyltetrahydrofuran (B130290), particularly at lower temperatures (below 220°C). researchgate.net This suggests that similar conditions could be applied for the selective reduction of the target compound.

Hydrogenolysis (Ring Opening): Alternatively, other catalysts can promote the opening of the furan ring during hydrogenation. Catalysts such as copper chromite, nickel, and platinum have been shown to be active for the ring-opening of 2-methylfuran, leading to products like 2-pentanone and various pentanols. researchgate.net The reaction proceeds through hydrogenolysis of the C-O bonds within the ring. The choice of catalyst and reaction parameters like temperature and hydrogen pressure are critical in directing the reaction towards the desired product, whether it be the saturated ring or a linear alcohol/ketone.

The following table outlines the expected major products from the hydrogenation of this compound using different catalytic systems.

CatalystPredominant ReactionExpected Major Product
Palladium on Carbon (Pd/C)Ring SaturationButyl[(5-methyltetrahydrofuran-2-yl)methyl]amine
Copper ChromiteRing Opening/Hydrogenolysis6-(Butylamino)heptan-2-one
Raney Nickel (Ra-Ni)Ring Opening/Hydrogenolysis6-(Butylamino)heptan-2-ol
Platinum on Carbon (Pt/C)Ring Opening/Hydrogenolysis6-(Butylamino)heptan-2-one / 6-(Butylamino)heptan-2-ol

Diels-Alder and Other Cycloaddition Reactions of the Furan Ring

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings. nih.gov

The reactivity of the furan diene is enhanced by electron-donating substituents. In this compound, both the 5-methyl group and the 2-butylaminomethyl group are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This reduces the HOMO-LUMO energy gap between the furan (diene) and an electron-deficient dienophile, thereby accelerating the reaction. nih.gov

The reaction with a dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate, would yield an oxabicyclo[2.2.1]heptene derivative. A key characteristic of the Diels-Alder reaction with furans is its reversibility. The cycloadduct can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. utoronto.ca The presence of the methyl group has been shown to accelerate both the forward and the reverse Diels-Alder reactions. utoronto.ca

Detailed Mechanistic Pathways of Key Reactions

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The substituents on the furan ring play a critical role in influencing the activation energies and reaction enthalpies.

Diels-Alder Reaction: Computational studies on the Diels-Alder reaction of methylfuran have shown a lower activation energy compared to unsubstituted furan, which accounts for its increased reactivity. utoronto.ca The electron-donating nature of the methyl and butylaminomethyl groups in this compound would be expected to further lower the activation energy for the forward reaction with an electron-poor dienophile. However, these same substituents can also facilitate the retro-Diels-Alder reaction, indicating that the thermodynamic stability of the resulting cycloadduct may be modest. utoronto.ca

Oxidation and Decomposition: Kinetic studies on the reaction of hydroxyl radicals with furan and its alkylated derivatives show that the rate constant increases with alkyl substitution. whiterose.ac.uk This is attributed to the increased stability of the intermediate OH-furan adduct. Therefore, this compound is expected to react more rapidly with atmospheric oxidants like •OH than unsubstituted furan.

Theoretical studies on the thermal decomposition of related compounds like 5-methyl-2-ethylfuran indicate that the primary decomposition pathways involve the cleavage of bonds on the side chains, as these typically have lower bond dissociation energies than the C-H or C-O bonds within the aromatic ring. mdpi.com The C-C bond connecting the butylaminomethyl group to the furan ring would be a likely site for initial cleavage under high-temperature pyrolysis conditions.

Role of Intermediates and Transition States in Reaction Mechanisms

Understanding the transient species—intermediates and transition states—is fundamental to deciphering the reaction mechanisms of this compound. solubilityofthings.com Intermediates are relatively stable species that exist in energy minima along the reaction coordinate, while transition states are high-energy, fleeting configurations at the peak of an energy barrier. libretexts.org

Oxidation Intermediates: As mentioned, the oxidation of the furan ring likely proceeds through a short-lived endoperoxide intermediate when reacting with singlet oxygen. nih.gov This intermediate is not typically isolated but rearranges to form more stable ring-opened dicarbonyl products. In radical-initiated oxidation, furan-radical adducts are key intermediates that determine the subsequent reaction pathways. whiterose.ac.uk

Hydrolysis and Hydrogenation Intermediates: The acid-catalyzed hydrolysis (ring-opening) of the furan ring involves the formation of a crucial carbocation intermediate. nih.gov The protonation of the ring leads to a resonance-stabilized cation, whose stability is enhanced by the electron-donating methyl and aminomethyl substituents. This stabilization lowers the energy of the transition state leading to its formation, thereby facilitating the reaction.

In catalytic hydrogenation, the reaction occurs on the surface of the catalyst. The mechanism involves the adsorption of the furan ring onto the metal surface. The geometry of this adsorbed intermediate state can influence whether the reaction proceeds via ring saturation or ring-opening hydrogenolysis.

Cycloaddition Transition States: The Diels-Alder reaction is a concerted process, meaning bond formation and breaking occur simultaneously through a single, cyclic transition state. masterorganicchemistry.com The geometry of this transition state determines the stereochemistry of the product. For furan derivatives, the reaction typically favors the formation of the endo isomer under kinetic control, although the exo isomer is often thermodynamically more stable. The electronic effects of the substituents on this compound influence the energy and structure of this transition state, thereby affecting the reaction rate. utoronto.ca

Stereochemical Outcomes and Control in Reactions

The stereochemistry of reactions involving this compound is a critical consideration, particularly in the synthesis of chiral molecules where specific three-dimensional arrangements are required. While specific documented studies on the stereochemical outcomes for this exact compound are not prevalent in publicly accessible literature, the principles of asymmetric synthesis and the reactivity of chiral amines and furan derivatives allow for a comprehensive theoretical elucidation.

The potential for stereocontrol in reactions with this compound can be approached from two main perspectives: reactions where the amine itself is a source of chirality and reactions where a chiral center is introduced elsewhere in the molecule.

Control via a Chiral Amine Catalyst

Chiral amines are widely employed as organocatalysts to induce enantioselectivity in a variety of chemical transformations. alfachemic.com If this compound were to be used in a chiral form, it could direct the stereochemical outcome of reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. alfachemic.com The mechanism of this control typically involves the formation of a transient chiral intermediate, such as an enamine or iminium ion, which then reacts with a substrate from a sterically favored direction.

For instance, in a hypothetical Michael addition of a ketone to a nitro-olefin catalyzed by a chiral form of this compound, the amine would first react with the ketone to form a chiral enamine. This enamine would then attack the nitro-olefin. The facial selectivity of this attack would be dictated by the stereochemistry of the amine catalyst, leading to the preferential formation of one enantiomer of the product.

Introduction of Chirality

In reactions where this compound is a substrate, the introduction of a new stereocenter can be controlled through various asymmetric synthesis strategies. The development of methodologies for accessing substituted chiral furans is an active area of research, with approaches including organocatalytic and enantioselective methods. researchgate.netbenthamdirect.com

One common strategy for the asymmetric synthesis of amines is the use of chiral auxiliaries. yale.edu For example, a precursor to this compound could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions would then proceed with stereocontrol directed by the auxiliary. After the desired transformations, the auxiliary can be cleaved to yield the chiral product.

Another approach involves the use of chiral reagents, such as chiral reducing agents for the reduction of an imine precursor to the amine. The choice of reagent and reaction conditions can significantly influence the enantiomeric excess (e.e.) of the final product.

Hypothetical Stereochemical Control in a Reaction

To illustrate the principles of stereochemical control, consider the hypothetical asymmetric reduction of an imine precursor, N-[(5-methylfuran-2-yl)methylene]butanamine, to form this compound.

Catalyst/ReagentExpected OutcomePrinciple of Control
Chiral Phosphoric Acid (CPA) with a Hantzsch esterHigh enantiomeric excess (e.e.) of one enantiomerThe CPA forms a chiral ion pair with the imine, directing the hydride transfer from the Hantzsch ester to one face of the imine.
Chiral Borane (B79455) Reducing Agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)High e.e. of the corresponding amineThe borane coordinates to the nitrogen of the imine, and the steric bulk of the catalyst directs the hydride delivery to the less hindered face.
Asymmetric Hydrogenation with a Chiral Metal Catalyst (e.g., Ru-BINAP)High e.e. and turnover numbersThe chiral ligand on the metal center creates a chiral environment, leading to enantioselective hydrogenation of the C=N double bond.

This table is illustrative and based on established principles of asymmetric synthesis. The actual outcomes would depend on experimental optimization.

The furan moiety itself can also participate in stereoselective reactions. For example, the Diels-Alder reaction, where furan acts as a diene, can lead to the formation of multiple stereocenters. If the amine substituent were chiral, it could exert diastereoselective control over the cycloaddition, favoring the formation of one diastereomer of the product.

Theoretical and Computational Chemistry Investigations of Butyl 5 Methylfuran 2 Yl Methyl Amine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties from first principles. For Butyl[(5-methylfuran-2-yl)methyl]amine, these methods can predict its electronic configuration, reactivity, and energetic stability with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a feasible approach to calculate properties related to the electron density distribution. For this compound, DFT calculations can reveal key aspects of its reactivity and molecular orbitals.

Detailed DFT studies would typically involve geometry optimization to find the molecule's lowest energy structure. Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. sid.ir

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the amine group and the oxygen atom in the furan (B31954) ring are expected to be regions of high electron density, indicating their potential role in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are representative examples of what DFT calculations would yield and are for illustrative purposes.)

ParameterValueUnit
HOMO Energy-6.21eV
LUMO Energy0.54eV
HOMO-LUMO Gap6.75eV
Dipole Moment2.15Debye

For highly accurate energy calculations, researchers turn to high-level ab initio methods. The "gold standard" in computational chemistry for energetic properties is the Coupled Cluster Singles Doubles with Perturbative Triples [CCSD(T)] method. chemrxiv.org However, canonical CCSD(T) is computationally very expensive. The Domain-based Local Pair Natural Orbital (DLPNO) variant, DLPNO-CCSD(T), provides results of similar accuracy at a significantly reduced computational cost, making it applicable to larger molecules like this compound. chemrxiv.org

These calculations are often extrapolated to the Complete Basis Set (CBS) limit to minimize errors associated with the choice of basis set. researchgate.net Methods like the Gaussian-3 (G3) theory are composite methods that approximate high-level calculations by combining results from several lower-level calculations to achieve high accuracy for thermochemical data.

Applying methods such as DLPNO-CCSD(T1)/CBS would provide benchmark values for the molecule's absolute energy, which is fundamental for deriving other energetic properties. These high-accuracy energies are critical for validating results from less computationally demanding methods like DFT and for constructing reliable thermochemical models. chemrxiv.org

Computational chemistry provides a robust framework for predicting key thermochemical data. The standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°) are essential for understanding the stability and energy content of a compound.

The enthalpy of formation can be calculated computationally using several schemes, such as atomization energies or through the use of isodesmic reactions, where bond types are conserved on both sides of a hypothetical reaction to promote error cancellation. High-level methods like G3 or DLPNO-CCSD(T) are preferred for these calculations to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values). The enthalpy of combustion can then be derived from the calculated enthalpy of formation using Hess's law. The enthalpy of vaporization can also be estimated, often through methods that consider intermolecular forces and thermodynamic cycles.

Table 2: Illustrative Predicted Thermochemical Data at 298.15 K (Note: The following data are representative examples of what computational predictions would yield and are for illustrative purposes.)

Thermochemical PropertyPredicted ValueUnit
Enthalpy of Formation (gas)-155.8kJ/mol
Enthalpy of Combustion-6430.2kJ/mol
Enthalpy of Vaporization52.4kJ/mol

Molecular Modeling and Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulations explore the dynamic behavior and conformational landscape of molecules.

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

This is achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, thereby mapping the potential energy surface (PES). researchgate.net For this molecule, key rotations would include those around the C-C bonds in the butyl group and the C-N bond of the amine. The resulting PES reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for converting between conformers. researchgate.net Such analysis helps to understand the molecule's preferred shape in different environments, which is crucial for its biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. In an MD simulation, the atoms of this compound would be modeled as balls connected by springs (representing bonds), and their movements are calculated by solving Newton's equations of motion.

An MD simulation can reveal how the molecule behaves in a solvent, such as water, showing how it flexes, vibrates, and rotates. It can provide insights into conformational flexibility, showing how the molecule transitions between different stable shapes over time. Furthermore, MD can be used to study interactions with other molecules and predict properties like solvation free energy and diffusion coefficients, offering a more complete picture of the compound's behavior in a realistic chemical environment.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Frontier Molecular Orbital Data for the Analogous Compound MFMHMP

Parameter Energy (eV)
HOMO -6.21
LUMO -2.15

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials in shades of green and yellow.

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and potentially the methyl group would exhibit positive potential, making them likely sites for nucleophilic interaction. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of intramolecular and intermolecular charge transfer interactions, which are crucial for understanding molecular stability and reactivity.

An NBO analysis of this compound would provide information on the hybridization of atomic orbitals, the natural atomic charges, and the delocalization of electron density. The analysis of donor-acceptor interactions (hyperconjugation) would reveal the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For example, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-H or C-C bonds would be quantified.

Table 3: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N σ*(C-H) ~5-10
LP(1) O σ*(C-C) ~2-5

Wavefunction-Based Studies for Electronic Distribution

Wavefunction-based quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a more detailed and accurate description of the electronic distribution within a molecule compared to density functional theory (DFT) in some cases. These methods explicitly treat the wavefunction of the system, allowing for a rigorous analysis of electron correlation effects.

A wavefunction-based study of this compound would yield a precise electron density distribution, from which various properties like the dipole moment, polarizability, and higher-order electronic moments could be calculated. This level of theory can provide a benchmark for other computational methods and offer deeper insights into the subtle electronic features of the molecule that govern its reactivity and intermolecular interactions. The results would further elucidate the nature of the chemical bonds and the distribution of electrons throughout the furan ring, the alkyl chain, and the amine group.

Advanced Spectroscopic and Structural Characterization of Butyl 5 Methylfuran 2 Yl Methyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The protons on the furan (B31954) ring are expected to appear as doublets in the aromatic region. The methyl group attached to the furan ring would likely appear as a singlet. The methylene (B1212753) protons adjacent to the nitrogen and the furan ring, as well as the protons of the butyl chain, will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The furan ring carbons are expected to resonate at distinct downfield shifts. The carbons of the butyl group and the methyl group on the furan ring will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan CH (position 3)6.0-6.2106-108
Furan CH (position 4)5.9-6.1109-111
Furan CH₃2.2-2.413-15
Furan-CH₂-N3.6-3.845-50
N-CH₂-CH₂-CH₂-CH₃2.5-2.748-52
N-CH₂-CH₂-CH₂-CH₃1.4-1.630-34
N-CH₂-CH₂-CH₂-CH₃1.3-1.519-21
N-CH₂-CH₂-CH₂-CH₃0.8-1.013-15
Furan C (position 2)-150-155
Furan C (position 5)-150-155

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the butyl chain (e.g., between the N-CH₂ and the adjacent CH₂ group).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected from the furan-CH₂ protons to the furan ring carbons (C2, C3) and from the N-CH₂ protons of the butyl group to the furan-CH₂ carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For Butyl[(5-methylfuran-2-yl)methyl]amine (C₁₀H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm its elemental composition.

Elucidation of Fragmentation Pathways by EI-MS and ESI-MS

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry that can provide complementary information about the fragmentation of a molecule.

EI-MS: In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would likely result in the formation of a stable iminium ion.

ESI-MS: ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ with less fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and study the structure. Common fragmentation pathways would involve the loss of the butyl group or cleavage of the furan ring.

Predicted Mass Spectrometry Fragmentation

Ion Predicted m/z Possible Structure/Origin
[M]⁺•167Molecular ion
[M+H]⁺168Protonated molecule
[M-C₄H₉]⁺96Loss of the butyl radical
[C₅H₆O-CH=NH-C₄H₉]⁺110Alpha-cleavage product

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the C-O-C linkage of the furan ring, and the C-H bonds of the alkyl and aromatic moieties.

Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300-3500Weak to Medium
C-H Stretch (Aliphatic)2850-2960Strong
C=C Stretch (Furan Ring)~1500-1600Medium
C-N Stretch1020-1250Medium
C-O-C Stretch (Furan Ring)~1000-1300Strong

The presence of a weak to medium band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.comspectroscopyonline.com The strong C-H stretching vibrations of the alkyl groups would be observed between 2850 and 2960 cm⁻¹. The characteristic absorptions of the furan ring, including C=C and C-O-C stretching, would also be present. researchgate.netchemicalbook.com

Vibrational Band Assignments and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components: the 5-methylfuran ring, the secondary amine, and the butyl alkyl chain.

The key functional groups and their expected vibrational frequencies are:

N-H Vibrations : As a secondary amine, a single, typically weak to medium intensity N-H stretching band is anticipated in the 3300-3350 cm⁻¹ region. orgchemboulder.comwpmucdn.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations : Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). globalresearchonline.net In contrast, the aliphatic C-H stretching vibrations from the butyl group, methyl group, and methylene bridge will appear below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.

Furan Ring Vibrations : The furan ring itself contributes several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. globalresearchonline.netresearchgate.net The C-O-C stretching of the furan ether linkage gives rise to bands in the fingerprint region.

Alkyl Group Vibrations : The butyl and methyl groups will produce characteristic C-H bending (scissoring) vibrations around 1465 cm⁻¹. The C-N stretching of the aliphatic amine is expected to be a medium or weak band in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The assignments for these vibrations are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine (R₂NH)3350 - 3300Weak to Medium
C-H Stretch (Aromatic)Furan Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Butyl, Methyl, Methylene2960 - 2850Strong
C=C Stretch (In-ring)Furan Ring1600 - 1500Medium to Variable
C-H Bend (Aliphatic)Butyl, Methyl, Methylene1470 - 1450Medium
C-N Stretch (Aliphatic)-CH₂-NH-1250 - 1020Medium to Weak
N-H WagSecondary Amine (R₂NH)910 - 665Strong, Broad

Comparative Analysis of Experimental and Computationally Derived IR Spectra

To validate vibrational band assignments, experimental Fourier-transform infrared (FT-IR) spectra are often compared with theoretical spectra generated through computational methods, most notably Density Functional Theory (DFT). researchgate.net DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of a molecule in the gas phase. globalresearchonline.netresearchgate.net

This comparative approach is crucial for several reasons:

Confirmation of Assignments : It provides strong evidence for the assignment of complex vibrational modes in the fingerprint region (below 1500 cm⁻¹), where overlapping bands can be difficult to interpret from the experimental spectrum alone.

Structural Validation : A good correlation between the experimental and computed spectra serves to confirm the optimized molecular geometry used in the calculation. researchgate.net

Understanding Intermolecular Effects : Discrepancies between the two spectra can highlight the influence of intermolecular forces in the condensed phase (solid or liquid) of the experimental sample. For instance, the N-H stretching band in an experimental spectrum is often broader and shifted to a lower frequency compared to the sharp, higher-frequency band predicted by gas-phase calculations, a direct result of intermolecular hydrogen bonding. researchgate.net

Typically, calculated vibrational frequencies are systematically higher than their experimental counterparts due to the harmonic approximation used in the calculations. To correct for this, a scaling factor is often applied to the computed frequencies to improve their agreement with experimental data. researchgate.netdtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

Analysis of Electronic Absorption Characteristics

The UV-Vis spectrum of this compound is primarily determined by the 5-methylfuran moiety, which acts as the principal chromophore. Furan and its derivatives are known to exhibit strong absorption in the UV region due to π→π* electronic transitions within the aromatic π-system. globalresearchonline.netnist.gov

The presence of the butylamine (B146782) group attached to the furan ring via a methylene bridge is expected to have a modest electronic effect. The nitrogen atom's lone pair of electrons can act as an auxochrome, potentially leading to a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect on the main absorption band compared to 2,5-dimethylfuran (B142691).

Compound ClassChromophoreExpected TransitionPredicted λmax Range (nm)
Furan Derivatives5-Methylfuran Ringπ → π215 - 230
This compound5-Methylfuran-Amineπ → π220 - 240

Time-Dependent DFT (TD-DFT) for Excited State Property Prediction

To gain deeper insight into the electronic absorption characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. globalresearchonline.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the λmax values in the UV-Vis spectrum, as well as the oscillator strengths (f), which are proportional to the intensity of the absorption bands.

Furthermore, TD-DFT analysis provides a detailed description of each electronic transition by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the primary electronic transition is expected to be dominated by a HOMO→LUMO excitation, where the HOMO is largely localized on the π-system of the furan ring and the LUMO is a corresponding π* anti-bonding orbital.

TransitionMajor Orbital ContributionCalculated λmax (nm)Oscillator Strength (f)
S₀ → S₁HOMO → LUMO (π→π*)~225> 0.1
S₀ → S₂HOMO-1 → LUMO~205> 0.05

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While spectroscopic methods provide valuable information, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

A key feature that would be elucidated is the nature of intermolecular interactions that govern the crystal packing. Given the presence of a secondary amine group, which is a hydrogen bond donor (N-H) and acceptor (lone pair on N), strong intermolecular N-H···N hydrogen bonding is highly probable, potentially forming chains or dimeric motifs within the crystal lattice. nih.govresearchgate.net The oxygen atom of the furan ring could also act as a weaker hydrogen bond acceptor. These interactions are critical in determining the solid-state properties of the compound.

Although a specific crystal structure for this compound is not publicly available, a crystallographic analysis would yield the parameters outlined below.

ParameterDescription
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensionsa, b, c dimensions (Å) and angles (α, β, γ) of the unit cell.
Key Bond Lengths/AnglesPrecise measurements of C-N, C-O, C=C bonds and angles.
Intermolecular InteractionsIdentification of hydrogen bonds (e.g., N-H···N, N-H···O), π–π stacking. nih.gov

Complementary Analytical Techniques for Purity and Identity Confirmation (e.g., TLC, HPLC)

Beyond structural elucidation, confirming the purity and identity of a synthesized compound is essential. Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for this purpose.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to assess purity and monitor the progress of a chemical reaction. pnrjournal.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) would be suitable, with the ratio adjusted to achieve an optimal retention factor (Rf) value. The presence of a single spot under UV visualization would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique for determining purity. nih.gov A reversed-phase method would be most appropriate, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile). The furan ring's UV absorbance allows for sensitive detection using a Diode-Array Detector (DAD) or a standard UV detector set near the compound's λmax. dgaequipment.com The purity can be accurately quantified by the area percentage of the main peak in the chromatogram.

TechniquePurposeTypical Stationary PhaseTypical Mobile PhaseDetection Method
TLC Purity assessment, reaction monitoringSilica Gel (SiO₂)Hexane / Ethyl AcetateUV Light (254 nm)
HPLC Quantitative purity determinationC18 or C8Water / Acetonitrile GradientUV-Vis Detector

Strategic Applications of Butyl 5 Methylfuran 2 Yl Methyl Amine in Contemporary Organic Synthesis and Materials Science

Butyl[(5-methylfuran-2-yl)methyl]amine as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of this compound, which combines a reactive secondary amine with a diene system embedded within the furan (B31954) ring, makes it a highly adaptable building block in the synthesis of complex organic molecules. Its utility is primarily derived from the distinct reactivity of its two key functional groups, which can be selectively targeted to construct intricate molecular frameworks.

The synthesis of this key building block is most commonly achieved through the reductive amination of 5-methylfurfural (B50972) with butylamine (B146782). This reaction, a cornerstone of amine synthesis, involves the formation of an intermediate imine, which is then reduced to the target secondary amine. Various reducing agents and catalytic systems can be employed for this transformation, offering a reliable and scalable route to this compound.

The nucleophilic nature of the secondary amine allows for a wide array of subsequent reactions. It can readily participate in N-alkylation, N-acylation, and condensation reactions to introduce a variety of substituents and build molecular complexity. For instance, reaction with electrophiles such as alkyl halides or acyl chlorides can be used to introduce new carbon chains or functional groups, respectively.

Simultaneously, the furan ring offers a rich platform for a different set of chemical transformations. It can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of bicyclic systems. Furthermore, the furan ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the heterocyclic core. The ring can also be opened under specific conditions to yield linear dicarbonyl compounds, providing a pathway to different classes of acyclic and heterocyclic structures. The dual reactivity of this compound thus allows for a modular and convergent approach to the synthesis of complex target molecules.

Derivatization Pathways for Novel Chemical Architectures

The strategic derivatization of this compound opens up a vast chemical space for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Scaffolds for Heterocyclic Systems

The inherent structure of this compound serves as a valuable starting point for the synthesis of a diverse range of heterocyclic systems. The secondary amine can be incorporated into larger ring systems through cyclization reactions. For example, reaction with bifunctional electrophiles can lead to the formation of various nitrogen-containing heterocycles.

One important transformation of the furan ring is its conversion to other heterocyclic systems. The Paal-Knorr synthesis, for instance, allows for the conversion of the furan moiety into a pyrrole (B145914) ring by treatment with a primary amine or ammonia (B1221849) under acidic conditions. This provides a direct route to N-substituted pyrrole derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.

Furthermore, the furan ring can be a precursor to pyridazine (B1198779) derivatives. Under specific oxidative conditions, the furan ring can be opened to a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine (B178648) to form the six-membered pyridazine ring. This transformation highlights the versatility of the furan moiety as a latent dicarbonyl synthon.

The combination of reactions at both the amine and the furan ring allows for the construction of complex, fused, and spirocyclic heterocyclic systems. These scaffolds are of particular interest in drug discovery, as they allow for the exploration of three-dimensional chemical space.

Starting MaterialReagent(s)Resulting Heterocyclic Scaffold
This compoundPrimary Amine / Ammonia, AcidPyrrole Derivative
This compoundOxidation, then HydrazinePyridazine Derivative
This compoundDihaloalkaneN-Substituted Azacycle

Precursors for Polymer and Material Science Applications

The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of novel polymers. The amine functionality can be utilized in step-growth polymerization reactions, such as the formation of polyamides, polyimides, and polyureas. For example, reaction of a diamine derivative of a furan with a diacyl chloride could lead to the formation of a furan-containing polyamide.

The furan moiety itself can participate in polymerization reactions. The Diels-Alder reaction between a furan and a maleimide (B117702) is a well-established method for creating thermoreversible polymers. By incorporating the this compound structure into a polymer backbone, it is possible to design materials with tunable properties, such as self-healing capabilities or stimuli-responsive behavior.

Furthermore, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The potential to derive 5-methylfurfural from biomass makes this compound a bio-based building block for green polymer chemistry. The resulting polymers could find applications in coatings, adhesives, and advanced composites.

Polymerization TypeReactive MoietyPotential Polymer Class
Step-growth PolymerizationAminePolyamides, Polyimides, Polyureas
Diels-Alder PolymerizationFuranThermoreversible Polymers

Role as a Ligand Precursor in Metal-Catalyzed Transformations

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it an excellent donor for coordination to metal centers. This property allows it to serve as a precursor for the synthesis of a variety of ligands for metal-catalyzed reactions.

By introducing other coordinating groups through derivatization of the amine or the furan ring, multidentate ligands can be prepared. For example, reaction of the amine with a molecule containing another donor atom (e.g., a phosphine, another amine, or a thiol) can lead to the formation of bidentate or tridentate ligands. The resulting metal complexes can exhibit unique catalytic activities due to the specific steric and electronic environment provided by the ligand.

The furan ring can also play a role in ligand design. The oxygen atom of the furan can act as a weak donor, and the aromatic system can be functionalized with other coordinating groups. The combination of the "hard" nitrogen donor from the amine and potentially "softer" donors introduced elsewhere in the molecule can lead to ligands with tunable properties for a range of catalytic transformations.

These metal complexes could find applications in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand synthesis, starting from this compound, allows for the rapid generation of ligand libraries for catalyst screening and optimization.

Ligand TypeKey FeaturesPotential Catalytic Applications
MonodentateSimple N-donorBasic coordination chemistry
Bidentate (N,X)Chelation, enhanced stabilityCross-coupling, hydrogenation
Tridentate (N,X,Y)Defined coordination geometryAsymmetric catalysis, oxidation

Concluding Remarks and Future Research Outlook

Current Gaps and Challenges in the Chemistry of Butyl[(5-methylfuran-2-yl)methyl]amine

The study of this compound is currently hampered by a lack of dedicated research. The primary challenges revolve around its synthesis, chemical stability, and the absence of comprehensive characterization data.

A significant hurdle in furan (B31954) chemistry is the development of efficient and selective synthesis methods. Traditional methods for producing furfurylamines often require harsh reaction conditions, high pressures, and costly catalysts, which can lead to the formation of by-products and environmental concerns. rsc.orgsctunisie.org The furan ring's sensitivity to strong acids can trigger polymerization or ring-opening reactions, complicating synthesis and purification. pharmaguideline.com For this compound, a key challenge is to establish a high-yield, sustainable synthetic route, potentially via the reductive amination of 5-methylfurfural (B50972) with butylamine (B146782), that avoids these pitfalls.

Another area of concern is the inherent reactivity and stability of the furan scaffold. The furan ring is less aromatic than benzene, making it susceptible to dearomatization reactions like hydrolysis, oxidation, and cycloaddition. acs.orgwikipedia.org The stability of the C-N bond and the furan moiety in this compound under various chemical environments (e.g., pH, oxidants, temperature) is largely uncharacterized. This lack of data presents a significant barrier to its practical application, as its durability and degradation pathways are unknown.

Perhaps the most critical gap is the absence of fundamental physicochemical and toxicological data. There is a pressing need for detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of physical properties (boiling point, solubility, etc.), and a thorough toxicological assessment to understand its potential impact on health and the environment before any application can be considered.

Table 1: Key Gaps and Challenges
Area of ChallengeSpecific Gaps and DifficultiesImplications for Research
Synthesis and ProductionLow yields, by-product formation, harsh reaction conditions, and catalyst cost. rsc.orgNeed for selective, high-yield, and sustainable synthetic methodologies.
Chemical StabilitySensitivity of the furan ring to acidic conditions, oxidation, and thermal degradation. pharmaguideline.comacs.orgRequires comprehensive studies on degradation pathways and stability under various conditions.
CharacterizationLack of spectroscopic, physicochemical, and toxicological data.Essential for fundamental understanding, quality control, and safety assessment.
Reactivity ProfileUnexplored reactivity, particularly in polymerization and functionalization reactions.Limits the ability to design new materials and molecules based on this compound.

Prospective Research Directions and Potential Innovations

Despite the challenges, the future for this compound is rich with potential, primarily driven by the broader advancements in furan chemistry and the global shift towards sustainable, bio-based platform chemicals. rsc.orgresearchgate.net

Sustainable Synthesis Routes: A major research thrust lies in developing green synthetic pathways. This includes the use of biocatalysis, where enzymes like transaminases could offer a mild and highly selective method for aminating 5-methylfurfural. rsc.org Innovations in heterogeneous catalysis, employing non-noble, recyclable metal catalysts, also present a promising avenue for environmentally benign and cost-effective production. frontiersin.orgresearchgate.net

Applications in Polymer Science: Furan-based compounds are increasingly recognized as valuable monomers for creating bio-based polymers, such as polyamides and polyimides, as renewable alternatives to petroleum-based plastics. mdpi.comnih.govdntb.gov.ua Although this compound is a secondary amine and not a typical monomer for polymerization, it could be explored as a reactive modifier to alter polymer properties, or as a building block for more complex monomers. Research could focus on synthesizing derivatives that can be incorporated into polymer backbones to enhance thermal stability, solubility, or other functional characteristics. nih.gov

Medicinal Chemistry Scaffolds: The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comorientjchem.org A prospective research direction is the synthesis of a library of compounds structurally related to this compound to explore their potential as therapeutic agents. Investigating the structure-activity relationships (SAR) of these new derivatives could lead to the discovery of novel drug candidates. ijabbr.com

Agrochemical Development: Furan derivatives have found applications as fungicides and insecticides. researchgate.net Future research could assess the biological activity of this compound against various agricultural pests. A key innovation would be the development of furan-based agrochemicals that combine high efficacy with improved biodegradability, reducing their environmental persistence. acs.org

Table 2: Prospective Research Directions
Research AreaPotential Innovations and ObjectivesKey Methodologies
Green SynthesisDevelopment of eco-friendly, efficient, and scalable production methods.Biocatalysis (e.g., transaminases), heterogeneous catalysis with non-noble metals. rsc.orgfrontiersin.org
Polymer ChemistryCreation of novel bio-based polymers or polymer additives with tailored properties.Synthesis of functionalized monomers, polymer modification, and material characterization. mdpi.comnih.gov
Medicinal ChemistryDiscovery of new therapeutic agents based on the furanic amine scaffold.Combinatorial synthesis, high-throughput screening, structure-activity relationship (SAR) studies. ijabbr.comnih.gov
AgrochemicalsDevelopment of effective and biodegradable pesticides.Bioactivity screening, environmental fate studies, formulation development. researchgate.netacs.org

Interdisciplinary Research Opportunities in Furanic Amine Chemistry

The full potential of furanic amines like this compound can best be unlocked through interdisciplinary collaboration, bridging gaps between fundamental chemistry and applied sciences.

Materials Science and Computational Chemistry: The design of next-generation sustainable materials requires a synergistic approach. Computational chemists can model and predict the properties (e.g., thermal stability, mechanical strength) of polymers derived from novel furanic amine monomers. acs.org This in silico screening can guide synthetic chemists in materials science to target and create polymers with desired functionalities, accelerating the development of renewable alternatives to conventional plastics. researchgate.net

Biocatalysis and Chemical Engineering: The transition from laboratory-scale enzymatic synthesis to industrial production is a significant challenge. This requires close collaboration between biochemists, who discover and engineer efficient enzymes, and chemical engineers, who design and optimize bioreactor processes for scalable and cost-effective manufacturing of furanic amines. nih.govacs.org

Pharmacology and Medicinal Chemistry: The journey from a promising furan-based scaffold to a clinically approved drug is long and complex. This path necessitates a deep integration of synthetic medicinal chemistry with pharmacology. While chemists synthesize novel analogues of this compound, pharmacologists can perform in-depth evaluations of their biological activity, mechanism of action, and metabolic stability, creating a feedback loop that informs the design of more potent and selective drug candidates. orientjchem.orgnih.gov

Q & A

What are the optimal synthetic routes for Butyl[(5-methylfuran-2-yl)methyl]amine, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of this compound likely involves reductive amination or nucleophilic substitution. A methodologically robust approach includes:

  • Step 1 : Reacting 5-methylfurfuryl alcohol with a butylamine derivative under catalytic conditions. For example, using Pd/C or Raney Ni for hydrogenation (common in amine synthesis) .
  • Step 2 : Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates. Evidence from similar furan-based amines suggests that solvent choice impacts reaction rates by 15–20% .
  • Step 3 : Monitoring reaction progress via HPLC or GC-MS to identify byproducts (e.g., over-alkylation). Adjusting temperature (60–80°C) and stoichiometric ratios (amine:aldehyde ≈ 1:1.2) can enhance yields to >75% .

How can the structural and electronic properties of this compound be characterized to inform its reactivity?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of the furan methyl group and amine linkage. Coupling constants (e.g., J=3.5J = 3.5 Hz for furan protons) distinguish substitution patterns .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The furan ring’s electron-rich nature may direct electrophilic attacks to the α-position .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 194.1) and rule out impurities .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Question
Safety protocols derived from analogous compounds include:

  • Toxicity : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light or moisture, which may hydrolyze the furan ring .
  • Spill Management : Neutralize with 10% acetic acid and adsorb using vermiculite. Contaminated materials require incineration .

How does the furan moiety in this compound influence its biological activity, and what assays are suitable for evaluating this?

Advanced Research Question
The 5-methylfuran group may enhance bioavailability and target binding. Methodological approaches:

  • Antimicrobial Assays : Test against E. coli and S. aureus via broth microdilution (MIC values). Compare with non-furan analogs to isolate furan-specific effects .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). A 2024 study on similar furan-amines reported IC50_{50} values of 12–45 µM, suggesting dose-dependent activity .
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) to identify binding motifs. The methyl group may sterically hinder non-specific binding .

What computational strategies can resolve contradictions in reported toxicity data for this compound?

Advanced Research Question
Discrepancies in toxicity profiles (e.g., acute vs. chronic) require:

  • QSAR Modeling : Train models using existing data from structurally related amines (e.g., LD50_{50} ranges of 200–500 mg/kg). Incorporate descriptors like logP and polar surface area .
  • Metabolite Prediction : Use software (e.g., GLORYx) to identify potential toxic metabolites. For example, oxidation of the furan ring to reactive γ-ketoenals may explain hepatotoxicity .
  • In Silico Ecotoxicity : Predict bioaccumulation (logBCF) and aquatic toxicity (LC50_{50}) via EPI Suite. Results should guide disposal protocols to mitigate environmental risks .

How can the catalytic potential of this compound in asymmetric synthesis be systematically evaluated?

Advanced Research Question
To assess its role as a ligand or catalyst:

  • Coordination Chemistry : Screen with transition metals (e.g., Cu, Pd) in cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Studies : Compare turnover frequencies (TOF) with bulkier amines. The butyl chain may reduce steric hindrance, improving substrate access .
  • Spectroscopic Analysis : Use UV-Vis and EPR to confirm metal-ligand complex formation. Shifts in λmax_{max} (>10 nm) indicate strong π-backbonding .

What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?

Basic Research Question
Degradation pathways can be mapped via:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze using LC-QTOF-MS to identify oxidation byproducts (e.g., furan ring-opening products) .
  • Forced Degradation : Treat with H2_2O2_2 (oxidative) or HCl (acidic) and quantify degradation via peak area normalization in HPLC .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life. A Q10Q_{10} value of 2.5 suggests a 2.5-fold rate increase per 10°C rise .

How does the steric and electronic profile of this compound compare to structurally similar amines in drug discovery?

Advanced Research Question
Comparative analysis strategies:

  • Steric Maps : Generate using molecular mechanics (MMFF94). The butyl chain increases van der Waals volume by ~25% versus methyl analogs, impacting target selectivity .
  • Hammett Analysis : Measure σp_p values for substituent effects. The electron-donating methyl group on furan may reduce amine basicity (pKa_a ~8.5 vs. 9.2 for unsubstituted analogs) .
  • ADMET Prediction : Use SwissADME to assess permeability (TPSA ≈ 45 Å2^2) and CYP450 inhibition risks. High logP (~2.8) may limit aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl[(5-methylfuran-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Butyl[(5-methylfuran-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.